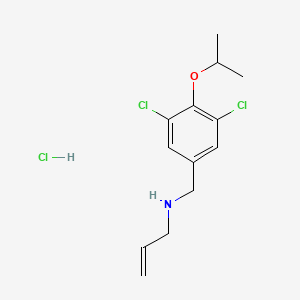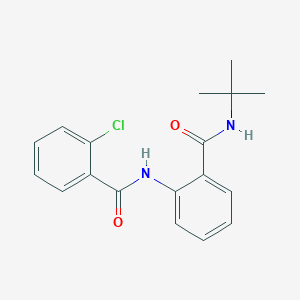
N-TERT-BUTYL-2-(2-CHLOROBENZAMIDO)BENZAMIDE
概要
説明
N-TERT-BUTYL-2-(2-CHLOROBENZAMIDO)BENZAMIDE is an organic compound that features a benzamide core with a tert-butylamino carbonyl group and a chlorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-TERT-BUTYL-2-(2-CHLOROBENZAMIDO)BENZAMIDE typically involves the following steps:
Formation of tert-butylamino carbonyl group: This can be achieved by reacting tert-butylamine with a suitable carbonyl compound under controlled conditions.
Attachment to benzamide core: The tert-butylamino carbonyl group is then attached to the benzamide core through a series of reactions involving acylation and amide bond formation.
Introduction of chlorine atom: The chlorine atom is introduced via a halogenation reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
N-TERT-BUTYL-2-(2-CHLOROBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-TERT-BUTYL-2-(2-CHLOROBENZAMIDO)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-TERT-BUTYL-2-(2-CHLOROBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The tert-butylamino carbonyl group and chlorine atom play crucial roles in its binding affinity and reactivity with target molecules . The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-bromobenzamide: Similar structure but with a bromine atom instead of chlorine.
N-{2-[(tert-butylamino)carbonyl]phenyl}-2-fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-TERT-BUTYL-2-(2-CHLOROBENZAMIDO)BENZAMIDE is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its bromine and fluorine analogs .
特性
IUPAC Name |
N-tert-butyl-2-[(2-chlorobenzoyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)21-17(23)13-9-5-7-11-15(13)20-16(22)12-8-4-6-10-14(12)19/h4-11H,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWKWBZXMFPGOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4388304.png)
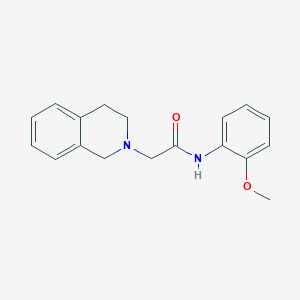
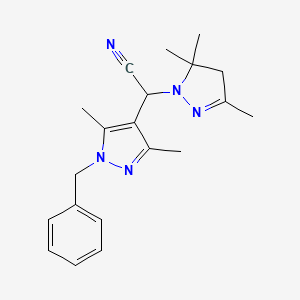
![3-[4-(ethylsulfamoyl)phenyl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B4388313.png)
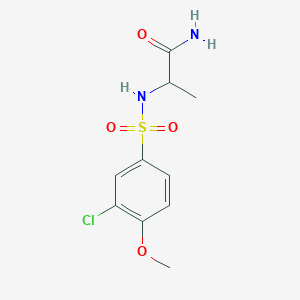
![ethyl 4,5-dimethyl-2-{[(2-methyl-5-oxo-3-pyrazolidinyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4388324.png)
![2-(BENZENESULFONYL)-N-[4-(BENZYLOXY)PHENYL]ACETAMIDE](/img/structure/B4388331.png)
![N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]formamide](/img/structure/B4388339.png)
![Ethyl 4-[methyl(thiophen-2-ylsulfonyl)amino]benzoate](/img/structure/B4388346.png)
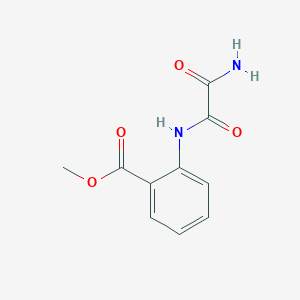
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4388371.png)
![N-ethyl-4-fluoro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4388375.png)
![2-[(1-methyl-2-oxobutyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4388379.png)
